4-甲氧基-N-(2-(噻吩-2-基)-2-甲苯磺酰基乙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

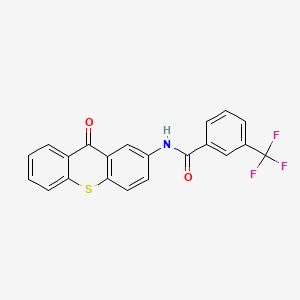

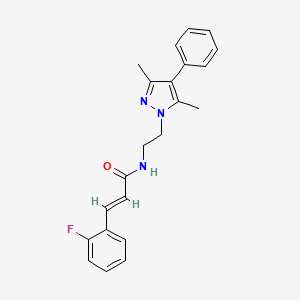

The compound 4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide is a derivative of benzenesulfonamide, a functional group known for its involvement in various biochemical processes and applications in drug design. While the specific compound is not directly discussed in the provided papers, the papers do offer insights into the synthesis and bioactivity of related benzenesulfonamide derivatives, which can be used to infer potential characteristics of the compound.

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the formation of key intermediates followed by the introduction of various substituents that can influence the activity and selectivity of the compounds. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as described in paper involves the creation of a thiazolyl benzenesulfonamide core, which is then modified with different substituents to yield compounds with varying inhibitory activities against kynurenine 3-hydroxylase. Similarly, paper outlines the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides starting from substituted benzaldehydes and 4-hydrazinobenzenesulfonamide. These methods suggest that the synthesis of 4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide would likely involve a stepwise approach, carefully introducing the methoxy, thiophenyl, and tosylethyl groups to the benzenesulfonamide core.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial in determining their biochemical properties and interactions. The presence of substituents such as methoxy, thiophenyl, and tosylethyl groups can significantly affect the molecule's electronic distribution, conformation, and ability to interact with biological targets. For example, the intramolecular charge transfer (ICT) phenomenon observed in the chemosensor for silver ions using 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine indicates that the methoxy and thiophenyl groups can facilitate electronic transitions that enhance the molecule's sensing capabilities. This suggests that the molecular structure of 4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide would also exhibit distinct electronic characteristics that could be explored for various applications.

Chemical Reactions Analysis

The reactivity of benzenesulfonamide derivatives is influenced by the nature of their substituents. The papers provided do not directly discuss the chemical reactions of the specific compound , but they do highlight the reactivity of similar molecules. For instance, the inhibitory activity of the synthesized compounds against kynurenine 3-hydroxylase and carbonic anhydrase suggests that these molecules can interact with enzyme active sites, potentially forming reversible or irreversible complexes. This implies that 4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide could also participate in specific chemical reactions depending on its target enzymes or receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and ionization, are key factors in their biological activity and pharmacokinetic profile. The cytotoxic activities and enzyme inhibition reported in paper indicate that the introduction of different substituents can modulate these properties to enhance the compound's bioactivity. The selective detection of silver ions by the chemosensor in paper also demonstrates the importance of the compound's physical and chemical properties in its function. Therefore, it can be inferred that the physical and chemical properties of 4-methoxy-N-(2-(thiophen-2-yl)-2-tosylethyl)benzenesulfonamide would be critical in determining its suitability for specific applications, such as drug development or chemical sensing.

科学研究应用

光动力治疗应用

与 4-甲氧基-N-(2-(噻吩-2-基)-2-甲苯磺酰基乙基)苯磺酰胺相关的化合物,特别是用苯磺酰胺基取代的锌酞菁衍生物,已被合成并表征了它们的光动力治疗 (PDT) 潜力。这些化合物表现出良好的荧光特性、高单线态氧量子产率和合适的光降解量子产率,这对于癌症治疗中使用的 II 型光动力机制至关重要 (Pişkin, Canpolat, & Öztürk, 2020)。

抗真菌活性

包括氮杂环丁-2-酮衍生物在内的新系列苯磺酰胺对黑曲霉和黄曲霉等菌株表现出有效的抗真菌活性。这些研究中的构效关系 (SAR) 趋势表明了开发有效抗真菌剂的潜力 (Gupta & Halve, 2015)。

抗增殖作用

对 N-(9-氧代-9H-xanthen-4-基)苯磺酰胺衍生物的研究揭示了对各种肿瘤细胞系(包括乳腺癌和神经母细胞瘤细胞)的显着抗增殖活性。这些发现表明,二苯甲酮苯磺酰胺杂化化合物可以作为开发新抗癌剂的先导 (Motavallizadeh et al., 2014)。

作用机制

Target of Action

Similar compounds have been found to act as chemosensors for certain metal ions .

Mode of Action

It is known that similar compounds can undergo intramolecular charge transfer (ict) when they bind to their target ions . This results in a strong fluorescent enhancement, indicating an increase in ICT .

Result of Action

Similar compounds have been observed to exhibit a strong fluorescent enhancement upon binding to their target ions .

属性

IUPAC Name |

4-methoxy-N-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO5S3/c1-15-5-9-17(10-6-15)28(22,23)20(19-4-3-13-27-19)14-21-29(24,25)18-11-7-16(26-2)8-12-18/h3-13,20-21H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHDZLQBGJERED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)OC)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-(indolin-1-yl)-2-oxoethyl)-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B3019822.png)

![2-(4-(N,N-diisobutylsulfamoyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B3019824.png)

![2-{[7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3019826.png)

![N-[2-(2-benzoyl-4-bromoanilino)-2-oxoethyl]propanamide](/img/structure/B3019828.png)

![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3019829.png)

![N-(3-chlorophenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3019837.png)

![2-[5-amino-1-(propan-2-yl)-1H-pyrazol-4-yl]-1,1,1,3,3,3-hexafluoropropan-2-ol](/img/structure/B3019841.png)